4-(Acetyloxy)-6-chloro-2-naphthalenecarboxylic acid methyl ester
Description
4-(Acetyloxy)-6-chloro-2-naphthalenecarboxylic acid methyl ester is a naphthalene-derived compound featuring a methyl ester group at the 2-position, an acetyloxy group at the 4-position, and a chlorine substituent at the 6-position. Its molecular formula is C₁₄H₁₁ClO₄, with a molecular weight of 278.69 g/mol (calculated based on structural analogs in ). This compound belongs to a class of naphthalenecarboxylic acid esters, which are frequently employed as intermediates in organic synthesis, pharmacological research, or as reference standards .
Properties
Molecular Formula |
C14H11ClO4 |
|---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
methyl 4-acetyloxy-6-chloronaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H11ClO4/c1-8(16)19-13-6-10(14(17)18-2)5-9-3-4-11(15)7-12(9)13/h3-7H,1-2H3 |
InChI Key |
QTCZAZVYHKDATB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=C(C=CC2=CC(=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base such as pyridine. The chloro group is usually introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid derivatives.
Reduction: Formation of 2-Naphthalenemethanol derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, methyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Substituent Variation: Halogenated Derivatives
Key Compound :
- 4-(Acetyloxy)-6-bromo-2-naphthalenecarboxylic acid methyl ester (CAS: 99660-52-3)
- Molecular Formula: C₁₄H₁₁BrO₄
- Molecular Weight: 323.14 g/mol
- Key Difference: Bromine replaces chlorine at the 6-position.
- Implications: Bromine’s larger atomic radius increases steric bulk and alters electronic effects (stronger electron-withdrawing capacity compared to chlorine). This may affect reaction kinetics in nucleophilic substitution or coupling reactions .
Functional Group Modifications: Methoxy and Dimethylamino Substituents
Key Compound :
- 4-(Acetyloxy)-6-(dimethylamino)-2-naphthalenecarboxylic acid methyl ester Molecular Formula: C₁₆H₁₇NO₄ (estimated from ) Key Difference: A dimethylamino group (-N(CH₃)₂) replaces chlorine at the 6-position. Implications: The dimethylamino group is electron-donating, which could enhance solubility in polar solvents and alter UV/Vis absorption properties. This substitution is relevant in dye chemistry or receptor-targeted drug design .
Ester Group Variation: Ethyl vs. Methyl Esters
Key Compound: - Ethyl 4-(acetyloxy)-6-chloro-5,8-dimethoxynaphthalene-2-carboxylate (CAS: 124010-11-3) - Molecular Formula: C₁₈H₁₇ClO₆ - Molecular Weight: 364.78 g/mol - Key Differences: 1. Ethyl ester group (vs. 2. Additional methoxy groups at 5- and 8-positions introduce steric hindrance and may reduce reactivity at adjacent sites .
Complex Substituents: Silyl-Protected Derivatives
Key Compound :
- Ethyl 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-2-naphthalenecarboxylate (CAS: 1093221-42-1)
- Molecular Formula: C₂₁H₂₉ClO₅Si
- Molecular Weight: 424.99 g/mol
- Key Differences:
1. A tert-butyldimethylsilyl (TBS) group protects the 4-hydroxy position, enhancing stability during synthetic steps.
2. The bulky silyl group may impede crystallization or alter solubility in organic solvents .
Tabulated Comparison of Key Analogs
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Implications |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₁ClO₄ | 278.69 | 4-Acetyloxy, 6-Cl | Balanced reactivity for synthesis |
| 4-(Acetyloxy)-6-bromo-2-naphthalenecarboxylic acid methyl ester (99660-52-3) | C₁₄H₁₁BrO₄ | 323.14 | 6-Br | Enhanced steric bulk, altered electronics |
| Ethyl 4-(acetyloxy)-6-chloro-5,8-dimethoxynaphthalene-2-carboxylate (124010-11-3) | C₁₈H₁₇ClO₆ | 364.78 | 5,8-OCH₃, ethyl ester | Increased lipophilicity, steric hindrance |
| Ethyl 6-chloro-4-[[TBS]oxy]-5,8-dimethoxy-2-naphthalenecarboxylate (1093221-42-1) | C₂₁H₂₉ClO₅Si | 424.99 | 4-TBS, 5,8-OCH₃ | Enhanced stability, synthetic intermediate |
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